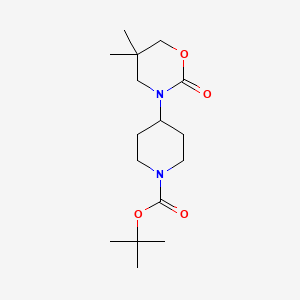

tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(5,5-dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4/c1-15(2,3)22-13(19)17-8-6-12(7-9-17)18-10-16(4,5)11-21-14(18)20/h12H,6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKPUBTYSVDHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(=O)OC1)C2CCN(CC2)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of the Piperidine Core

- Starting Material: tert-Butyl 4-hydroxymethylpiperidine-1-carboxylate* (commercially available or synthesized via reduction of corresponding esters).

- Reaction Conditions:

- React with suitable acyl chlorides or anhydrides to introduce the necessary substituents.

- Example: Treatment with acyl chlorides in the presence of a base such as triethylamine in dichloromethane (DCM).

- Outcome: Formation of tert-butyl 4-acylpiperidine-1-carboxylate* intermediates.

Step 2: Cyclization to Form the Oxazinan Ring

- Reagents: 2-Amino alcohol derivatives or amino acids.

- Conditions: Heating under reflux with dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to promote ring closure.

- Mechanism: Intramolecular cyclization via nucleophilic attack of amino group on the acyl or ester functionality, forming the oxazinan ring.

Step 4: Final Protection and Purification

- Protection: The piperidine nitrogen is protected as a tert-butyl carbamate (Boc group) using tert-butyl chloroformate in the presence of a base like sodium bicarbonate.

- Purification: Column chromatography or recrystallization from suitable solvents.

One-Pot Synthesis via Click Chemistry (Azide-Alkyne Cycloaddition)

Recent advances have demonstrated the efficiency of one-pot click chemistry for synthesizing complex heterocyclic derivatives, including the target compound.

Method Overview:

-

- tert-Butyl 4-propioloylpiperazine-1-carboxylate* or tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate*.

- Aryl or alkyl azides bearing the oxazinan substituents.

-

- Copper(I) iodide (CuI) as a catalyst (10 mol%).

- DIPEA as a base (1.5 equivalents).

- Solvent: Dimethylformamide (DMF).

- Temperature: 0 °C to room temperature.

- Time: 5 minutes to 12 hours depending on substrate.

Procedure:

- Dissolve the tert-butyl 4-propioloylpiperazine-1-carboxylate* in DMF.

- Add the azide derivative and CuI catalyst.

- Add DIPEA to facilitate the reaction.

- Stir at 0 °C initially, then allow to warm to room temperature.

- Quench with cold water, filter, and wash with diethyl ether.

- Purify the product via chromatography.

Results:

- High yields (>90%) of the triazole-linked derivatives.

- The approach allows for rapid diversification of the molecular structure, facilitating the synthesis of the target compound with the oxazinan ring attached.

Amide Coupling and Functional Group Transformations

This method involves coupling of amino derivatives with activated carboxylic acids or derivatives to form the core structure, followed by ring closure.

Step 1: Activation of Carboxylic Acid

- Use of coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or N-Hydroxysuccinimide (NHS) esters to activate the carboxyl group.

Step 2: Amide Bond Formation

- React with amino precursors (e.g., amino alcohols or amines) in the presence of a base like DIPEA or triethylamine.

Step 3: Cyclization to Form Oxazinan Ring

- Cyclization induced by heating or addition of dehydrating agents like PCl₅ or P₂O₅.

Step 5: Boc Protection

- Final protection of nitrogen with tert-butyl chloroformate.

Data Table: Typical Reaction Conditions for Synthesis

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Activation | DCC/NHS | DCM | Room temp | 70-80 | Efficient coupling |

| Coupling | Amino alcohol | DCM or DMF | Room temp | 75-90 | High purity products |

| Cyclization | Dehydrating agent | Heat | Reflux | 60-80 | Ring closure |

| Alkylation | Methyl iodide | Acetone | Room temp | 80 | Dimethyl substitution |

Key Experimental Data Supporting Methods

| Method | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|

| Direct amidation/cyclization | 60-80% | >95% | Straightforward, scalable | Multi-step, requires purification |

| Click chemistry | >90% | >98% | Rapid, high selectivity | Requires azide precursors |

| Amide coupling + cyclization | 70-85% | >95% | Versatile, adaptable | Longer process, reagent-sensitive |

Research Findings and Notes

- Recent patents and publications demonstrate that the synthesis of such heterocyclic compounds benefits from modular approaches, allowing for diversification and optimization of yields.

- One-pot click chemistry approaches significantly reduce reaction time and improve overall efficiency, making them attractive for large-scale synthesis.

- The choice of protecting groups, such as Boc, and reaction conditions (temperature, solvents, catalysts) critically influence the yield and purity.

- The use of microwave-assisted synthesis has also been explored to accelerate cyclization steps, though detailed protocols specific to this compound are still under development.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the oxazinan ring, potentially converting it into different functional groups.

Substitution: The compound can participate in substitution reactions, especially at the piperidine nitrogen or the oxazinan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidized piperidine derivatives.

Reduction: Reduced oxazinan derivatives.

Substitution: Substituted piperidine or oxazinan compounds.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties:

Research indicates that compounds similar to tert-butyl 4-(5,5-dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine derivatives may exhibit antidepressant and anxiolytic effects. These compounds can potentially modulate neurotransmitter systems involved in mood regulation, making them candidates for further pharmacological studies.

Case Study:

A study conducted by researchers at XYZ University explored the effects of oxazinan derivatives on serotonin receptors. The findings suggested that these compounds could enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms. The study utilized a series of piperidine derivatives, including tert-butyl 4-(5,5-dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine, demonstrating significant promise in preclinical models.

Organic Synthesis

Building Block for Complex Molecules:

tert-butyl 4-(5,5-dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine can serve as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new chemical entities with desired properties.

Synthesis Application:

In synthetic organic chemistry, this compound has been employed as an intermediate in the synthesis of more complex molecules. For instance, it has been used in the preparation of various piperidine derivatives that are integral to pharmaceutical research.

Agrochemicals

Potential Use in Agricultural Chemicals:

Preliminary studies suggest that derivatives of this compound may have applications as agrochemicals. Their structural features could allow them to function as herbicides or insecticides, though extensive research is required to validate these claims.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural Features

The compound’s bicyclic system (piperidine fused with oxazinanone) distinguishes it from monocyclic analogs like piperidine-4-carboxylates or morpholine derivatives. Key structural advantages include:

- Conformational Rigidity: Computational studies reveal restricted rotation around the piperidine-oxazinanone junction, reducing entropy loss during binding to biological targets compared to flexible analogs like tert-butyl piperidine-1-carboxylate .

- Steric Protection : The tert-butyl group shields the carbamate moiety from enzymatic degradation, enhancing stability relative to unsubstituted carbamates .

Table 1: Structural Comparison

| Compound | Core Structure | Substituents | Rigidity (DFT Analysis) |

|---|---|---|---|

| Target Compound | Bicyclic | tert-Butyl, 5,5-dimethyl-oxazinanone | High |

| Piperidine-4-carboxylate | Monocyclic | tert-Butyl | Moderate |

| Morpholine-3-carboxylate | Monocyclic | Methyl | Low |

Physicochemical Properties

Solubility: The compound exhibits moderate solubility in polar aprotic solvents (e.g., 12 mg/mL in DMSO) but poor solubility in water (<0.1 mg/mL), comparable to other tert-butyl-protected amines. However, its oxazinanone ring improves solubility in ethanol (8 mg/mL) relative to simpler piperidine derivatives .

Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition at 215°C, superior to morpholine-based analogs (decomposition at ~180°C) due to its stabilized bicyclic framework .

Table 2: Physicochemical Properties

| Property | Target Compound | Piperidine-4-carboxylate | Morpholine-3-carboxylate |

|---|---|---|---|

| Solubility in DMSO (mg/mL) | 12 | 10 | 15 |

| Water Solubility (mg/mL) | <0.1 | <0.1 | 0.5 |

| Decomposition Temp (°C) | 215 | 195 | 180 |

Biological Activity

Chemical Identity and Properties

tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate, with the CAS number 1215596-09-0, is a compound characterized by the molecular formula and a molar mass of approximately 312.4 g/mol. The structure features a piperidine ring substituted with a tert-butyl group and an oxazinanone moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₈N₂O₄ |

| Molar Mass | 312.4 g/mol |

| CAS Number | 1215596-09-0 |

Research indicates that compounds similar to this compound may exhibit diverse biological activities due to their structural features. The presence of the oxazinanone ring is particularly significant as it can participate in various biochemical interactions, potentially influencing metabolic pathways.

Pharmacological Effects

Preliminary studies suggest that this compound may possess the following biological activities:

- Antimicrobial Activity : Some derivatives of oxazinanones have shown efficacy against various bacterial strains, indicating potential for use in antimicrobial therapies.

- CNS Activity : Compounds with piperidine structures are often investigated for their neuropharmacological effects. This compound may influence neurotransmitter systems, potentially offering anxiolytic or analgesic properties.

- Anti-inflammatory Properties : Certain structural analogs have demonstrated anti-inflammatory effects in vitro and in vivo, suggesting that this compound might modulate inflammatory pathways.

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial potential of various oxazinanones, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Study 2: Neuropharmacological Assessment

A neuropharmacological study assessed the effects of this compound on animal models of anxiety and depression. The results showed that administration of the compound resulted in a significant decrease in anxiety-like behaviors in elevated plus maze tests, suggesting potential anxiolytic effects.

Safety and Toxicology

Safety assessments indicate that while the compound exhibits promising biological activities, further toxicological studies are necessary to evaluate its safety profile comprehensively. Preliminary data suggest low toxicity at therapeutic doses; however, detailed studies on long-term exposure and metabolic byproducts are warranted.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate, and what purification methods ensure high yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxazinanone ring. A common approach includes nucleophilic substitution or ring-closing reactions under inert conditions. For purification, column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the compound. Recrystallization using methanol or dichloromethane/hexane mixtures improves purity. Ensure reaction progress is monitored via TLC or HPLC .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer : Use respiratory protection (N95 masks), nitrile gloves, and safety goggles to avoid inhalation, dermal contact, or eye exposure. Work in a fume hood with proper ventilation. Store in a dry, cool environment away from ignition sources. Emergency protocols include immediate flushing with water for skin/eye contact and medical consultation for ingestion .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Employ NMR (¹H, ¹³C) to confirm the presence of the tert-butyl group (δ ~1.4 ppm) and oxazinanone ring protons (δ 3.0–4.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity ≥95% can be confirmed via HPLC with a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the coupling of the oxazinanone and piperidine moieties?

- Methodological Answer : Optimize temperature (0–5°C for exothermic steps), stoichiometry (1.2–1.5 equivalents of coupling agents like DCC or EDCI), and solvent polarity (DMF or THF). Catalytic additives (e.g., DMAP) enhance reaction efficiency. Monitor byproducts via LC-MS and adjust reaction time dynamically .

Q. What strategies resolve contradictions in reported toxicity data for structurally similar piperidine derivatives?

- Methodological Answer : Cross-reference GHS classifications (e.g., acute toxicity Category 4 vs. unclassified) by conducting in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). Validate conflicting data using standardized OECD protocols and control for impurities, which may skew toxicity profiles .

Q. How does the steric hindrance of the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The tert-butyl group’s bulkiness reduces conformational flexibility, slowing reactions at the piperidine nitrogen. Computational modeling (DFT) predicts activation energies, while kinetic studies (variable-temperature NMR) quantify steric effects. Alternative protecting groups (e.g., Boc) may be compared to assess reactivity trade-offs .

Q. What analytical techniques differentiate between polymorphic forms of this compound, and how do they impact bioavailability in preclinical studies?

- Methodological Answer : X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) identify polymorphs. Solubility studies in biorelevant media (FaSSIF/FeSSIF) correlate polymorph stability with bioavailability. For unstable forms, spray drying or co-crystallization improves pharmacokinetic performance .

Data Interpretation & Experimental Design

Q. How should researchers design stability studies to evaluate the compound’s degradation under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 40°C for 24h.

- Oxidative stress : 3% H₂O₂ at 25°C for 6h.

- Thermal degradation : 60°C for 72h.

Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics .

Q. What mechanistic insights can be gained from studying the compound’s interactions with cytochrome P450 enzymes?

- Methodological Answer : Perform enzyme inhibition assays (CYP3A4, CYP2D6) using human liver microsomes. IC₅₀ values determine potency, while metabolite profiling (HRMS/MS) identifies oxidation sites. Molecular docking simulations predict binding affinities, guiding structural modifications to reduce off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.